Cas no 868256-34-2 (2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)

2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- STK478958
- ST50890377
- Z199548782
- N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-benzylpiperazinyl]acetamide
- 2-(4-benzylpiperazino)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- 2-(4-benzyl-1-piperazinyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- 2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
-
- インチ: 1S/C21H26ClN3O3/c1-27-19-13-18(20(28-2)12-17(19)22)23-21(26)15-25-10-8-24(9-11-25)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,23,26)
- InChIKey: PHZSFNXMBGTABE-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C(C=C1OC)NC(CN1CCN(CC2C=CC=CC=2)CC1)=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 482
- トポロジー分子極性表面積: 54
2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373096-1g |
2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
868256-34-2 | 90% | 1g |
¥2881.00 | 2024-04-27 |
2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 868256-34-2 and Product Name: 2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
The compound with the CAS number 868256-34-2 and the product name 2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a benzylpiperazine moiety and a chloro-dimethoxyphenyl group makes it a structurally unique entity, which is further accentuated by its amide functional group. Such structural features not only contribute to its pharmacological profile but also open up avenues for further derivatization and exploration.
In recent years, there has been a growing interest in developing novel compounds that exhibit potent biological activity while maintaining favorable pharmacokinetic properties. The 2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide molecule stands out in this context due to its ability to interact with multiple biological targets. Preliminary studies have suggested that this compound may exhibit significant activity against certain enzymes and receptors that are implicated in various therapeutic areas. Specifically, its interaction with serotonin receptors and dopamine transporters has been a focal point of research, given the importance of these targets in treating neurological and psychiatric disorders.
The benzylpiperazine moiety is a well-known pharmacophore that is frequently incorporated into drug candidates due to its ability to modulate neurotransmitter activity. This structural component is particularly relevant in the context of central nervous system (CNS) drugs, where it can influence receptor binding affinity and selectivity. In contrast, the 4-chloro-2,5-dimethoxyphenyl group adds another layer of complexity to the molecule, contributing to its overall lipophilicity and solubility characteristics. These properties are critical for determining the compound's bioavailability and therapeutic efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such molecules with high precision. Molecular docking studies have been instrumental in understanding how 2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide interacts with its target proteins. These studies have revealed that the compound can form stable hydrogen bonds and hydrophobic interactions with key residues in the binding pockets of enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes. Such insights are invaluable for optimizing the molecule's pharmacological profile.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the amide bond between the benzylpiperazine derivative and the chloro-dimethoxyphenyl acetic acid precursor. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex aromatic ring system. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of robust synthetic methodologies in drug development.
From a therapeutic perspective, compounds like 2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide hold promise for treating conditions that are currently difficult to manage effectively. For instance, its potential activity against enzymes involved in inflammation pathways suggests that it may be useful in developing anti-inflammatory agents. Additionally, its interaction with neurotransmitter systems makes it a candidate for treating disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Ongoing preclinical studies are aimed at elucidating these potential therapeutic applications further.
The role of structure-based drug design cannot be overstated in modern pharmaceutical research. By leveraging high-resolution structural information obtained from techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can refine their understanding of how these molecules interact with biological targets at an atomic level. This detailed knowledge is essential for designing molecules that not only exhibit high affinity but also possess favorable selectivity profiles. In this regard, 2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide serves as an excellent model compound for studying these principles.
The development of novel drug candidates is often accompanied by rigorous safety assessments to ensure that they are safe for human use. Toxicological studies have been conducted on this compound to evaluate its potential adverse effects. These studies include assessments of acute toxicity, chronic toxicity, genotoxicity, and carcinogenicity. Preliminary results suggest that the compound exhibits a favorable safety profile at therapeutic doses, although further investigations are warranted to confirm these findings comprehensively.
The integration of artificial intelligence (AI) into drug discovery processes has revolutionized how new compounds are identified and optimized. AI-driven platforms can analyze vast datasets to identify promising candidates based on their structural features and predicted biological activities. In the case of 2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, AI algorithms have been used to predict its binding affinity for various targets and to suggest modifications that could enhance its potency or selectivity further.
The future prospects for this compound are promising, given its unique structural features and potential therapeutic applications. Researchers are exploring various derivatives of this molecule to improve its pharmacological properties while maintaining or enhancing its biological activity. Such efforts are part of a broader trend toward rational drug design, where compounds are developed based on detailed understanding of their interactions with biological targets.
In conclusion,2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide represents a significant contribution to pharmaceutical chemistry. Its complex structure, characterized by key motifs such as benzylpiperazine and chloro-dimethoxyphenyl, makes it a versatile scaffold for developing novel therapeutics. With ongoing research aimed at elucidating its pharmacological profile further,this compound holds considerable promise for addressing unmet medical needs across multiple therapeutic areas.
868256-34-2 (2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide) 関連製品
- 1445951-64-3(Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate)
- 1779648-35-9(Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate)
- 1609395-59-6(N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride)
- 1807073-80-8(Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate)
- 2460756-09-4(Methyl 2-(aminomethyl)pentanoate hydrochloride)
- 639858-32-5(Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]-)
- 1895445-16-5(2-1-(aminomethyl)cyclobutyl-4-methoxyphenol)
- 314285-25-1(N,N'-ethane-1,2-diylbis(N-phenylthiophene-2-carboxamide))
- 220196-28-1(1,1'-binaphthalene-2,2'-diylbis{bis[3,5-bis(trifluoromethyl)pheny L]phosphine})
- 1338247-53-2(3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine)



